Scutellaric Acid

Description

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23+,26-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOYMURMZNDHNS-JZLUYQONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102919-76-6 | |

| Record name | Scutellaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102919766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCUTELLARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKB52TAX5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Scutellaric Acid: A Technical Guide to its Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

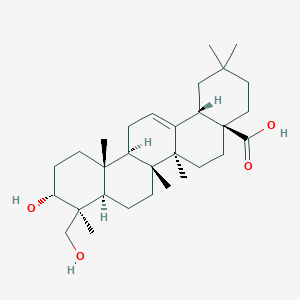

Scutellaric acid is a naturally occurring pentacyclic triterpenoid of the oleanane type. Its chemical formula is C₃₀H₄₈O₄, and its IUPAC name is (4aS,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid. This guide provides a comprehensive overview of the known natural sources, distribution, and relevant experimental methodologies for the study of this compound.

Natural Sources and Distribution

The primary documented natural source of this compound is the plant Scutellaria barbata D.Don, a perennial herb belonging to the Lamiaceae family.[1] This plant, commonly known as barbed skullcap, has a history of use in traditional Chinese medicine.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Quantitative Data |

| Scutellaria barbata D.Don | Lamiaceae | Herb | Not specified in available literature |

Biosynthesis of this compound

This compound, as an oleanane-type triterpenoid, is synthesized in plants through the isoprenoid pathway. The biosynthesis begins with the cyclization of 2,3-oxidosqualene. This core pathway is followed by a series of modifications to the triterpenoid backbone.

The key steps in the biosynthesis of the oleanane skeleton are:

-

Formation of 2,3-Oxidosqualene: The precursor molecule, 2,3-oxidosqualene, is synthesized via the mevalonate (MVA) pathway in the cytoplasm.

-

Cyclization to β-amyrin: The enzyme β-amyrin synthase, an oxidosqualene cyclase, catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane scaffold, β-amyrin.[3]

-

Post-cyclization Modifications: The β-amyrin skeleton then undergoes a series of oxidative modifications, such as hydroxylation and carboxylation, catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzymes, to yield this compound.[4][5] The precise enzymatic steps and intermediates leading from β-amyrin to this compound have not yet been fully elucidated.

Experimental Protocols

Extraction and Isolation of Triterpenoids from Scutellaria barbata

While a specific protocol for the extraction and isolation of this compound is not detailed in the available literature, a general methodology for the isolation of triterpenoids from plant material can be adapted. The following is a generalized workflow based on common practices for triterpenoid extraction.

Objective: To extract and isolate this compound from the dried herb of Scutellaria barbata.

Methodology:

-

Plant Material Preparation:

-

Air-dry the aerial parts of Scutellaria barbata.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Perform exhaustive extraction of the powdered plant material with a suitable organic solvent. A common approach is sequential extraction with solvents of increasing polarity, for example, starting with hexane or petroleum ether to remove non-polar compounds, followed by extraction with methanol or ethanol.

-

Alternatively, a direct extraction with 95% ethanol can be performed. Maceration, Soxhlet extraction, or ultrasound-assisted extraction are common techniques.

-

-

Fractionation:

-

Concentrate the crude extract under reduced pressure.

-

Suspend the concentrated extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Triterpenoids are typically found in the less polar fractions (e.g., chloroform and ethyl acetate).

-

-

Chromatographic Purification:

-

Subject the triterpenoid-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Monitor the collected fractions using Thin Layer Chromatography (TLC), visualizing the spots by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating) that can detect triterpenoids.

-

Combine fractions containing the compound of interest.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure this compound.

-

-

Structure Elucidation:

-

Confirm the identity and structure of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.

-

Quantitative Analysis of this compound

A validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound is not currently available in the public domain. However, a general approach for developing such a method for a triterpenoid compound is outlined below.

Objective: To develop and validate an HPLC method for the quantification of this compound in plant extracts.

Methodology:

-

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD, as triterpenoids often lack a strong chromophore).

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution with acetonitrile and water (acidified with a small amount of formic acid or acetic acid to improve peak shape) is a common starting point.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) for reproducibility.

-

Detection:

-

If using a UV detector, the wavelength should be optimized based on the UV spectrum of this compound (likely in the low UV range, e.g., 200-210 nm).

-

An ELSD is often more suitable for triterpenoids as it does not rely on UV absorbance.

-

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Solution: Extract the plant material as described previously and dissolve a known amount of the dried extract in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm filter before injection.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

-

Conclusion

This compound is an oleanane-type triterpenoid with its primary known source being Scutellaria barbata. While its biosynthetic pathway is understood in the general context of triterpenoid synthesis, specific details and the full extent of its natural distribution and concentration remain areas for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to extract, isolate, and quantify this compound, paving the way for more in-depth studies into its biological activities and potential therapeutic applications. The development of a validated quantitative method is a critical next step for the standardization of plant extracts and for enabling further pharmacological and clinical research.

References

- 1. Neoclerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of propionic acid from Scutellaria baicalensis roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validation of an HPLC method for the determination of scutellarin in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

Isolating Scutellaric Acid from Scutellaria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Scutellaria, commonly known as skullcaps, encompasses a variety of flowering plants that have been a cornerstone of traditional medicine for centuries. These plants are a rich reservoir of bioactive compounds, primarily flavonoids and terpenoids. Among these is Scutellaric Acid, a triterpenoid with the chemical name 3α,24-Dihydroxyolean-12-en-28-oic acid. While much of the research on Scutellaria has centered on its flavonoid constituents like baicalin and scutellarin, the triterpenoids such as this compound are emerging as compounds of significant interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the isolation of this compound from Scutellaria species, including experimental protocols, quantitative data, and an exploration of the relevant biological signaling pathways.

Data Presentation: A Comparative Overview of Extraction Methods

While specific quantitative data for the extraction of this compound is not widely published, we can extrapolate from general extraction methodologies for triterpenoids and flavonoids from Scutellaria species to provide a comparative summary. The choice of extraction method and solvent significantly impacts the yield and purity of the target compound.

| Extraction Method | Solvent System | Typical Yield (mg/g of dry plant material) | Purity (%) | Key Considerations |

| Soxhlet Extraction | 95% Ethanol | 170 - 217 | Variable | High extraction efficiency but can degrade thermolabile compounds. |

| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | 123 - 137 | Variable | More efficient than maceration, reduces extraction time and solvent consumption. |

| Microwave-Assisted Extraction (MAE) | Water or 70% Ethanol | 249 - 488 (crude extract) | Variable | Rapid and efficient, but requires specialized equipment. |

| Heat Reflux Extraction | Water or 70% Ethanol | 194 - 297 | Variable | A common and effective method, though less efficient than MAE or Soxhlet. |

| Maceration | 96% Ethanol | 24.5 - 60.7 | Variable | Simple but less efficient and time-consuming. |

Experimental Protocols: A Step-by-Step Guide to Isolation

The following protocols are representative methodologies for the extraction and purification of triterpenoids like this compound from Scutellaria plant material.

General Extraction of Triterpenoids

This protocol outlines a general procedure for the initial extraction of triterpenoids from dried Scutellaria root powder.

Materials:

-

Dried and powdered Scutellaria root material

-

95% Ethanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh a desired amount of dried and powdered Scutellaria root material.

-

Place the powdered material into a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with 95% ethanol.

-

Heat the flask to initiate the extraction process. The solvent will vaporize, condense, and drip into the thimble containing the plant material.

-

Continue the extraction for approximately 6-8 hours.

-

After extraction, allow the apparatus to cool.

-

Collect the ethanolic extract from the distilling flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Column Chromatography

This protocol describes the separation and purification of this compound from the crude extract using column chromatography.

Materials:

-

Crude Scutellaria extract

-

Silica gel (100-200 mesh)

-

Glass column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane).

-

Pack the glass column with the silica gel slurry.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

-

Begin the elution process with the initial mobile phase, gradually increasing the polarity by adding more ethyl acetate.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation process by spotting the collected fractions on a TLC plate, developing it in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Combine the fractions that show a pure spot corresponding to the Rf value of a this compound standard (if available) or a suspected triterpenoid.

-

Evaporate the solvent from the combined pure fractions to obtain the isolated this compound.

Visualization of Key Processes and Pathways

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathways Modulated by Scutellaria Triterpenoids

While specific signaling pathways for this compound are not yet well-documented, research on structurally similar triterpenoids and crude extracts of Scutellaria suggests potential involvement in key cellular signaling cascades. The following diagram illustrates a generalized overview of these pathways.

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The isolation of this compound from Scutellaria species presents a promising avenue for the discovery of novel therapeutic agents. While detailed protocols and quantitative data for this specific triterpenoid are still emerging, the methodologies outlined in this guide provide a solid foundation for researchers to undertake its extraction and purification. Further investigation into the specific biological activities and the precise signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a valuable resource for scientists and professionals in the field of natural product chemistry and drug development, facilitating further exploration into the pharmacological landscape of Scutellaria species.

An In-depth Technical Guide to the Biosynthesis of Scutellarein in Plants

An important clarification on terminology: The topic of "Scutellaric Acid" as requested likely refers to the flavonoid scutellarein . This compound is a distinct triterpenoid compound (C30H48O4) and is not biosynthetically related to the well-studied flavonoids characteristic of the Scutellaria genus. This guide will focus on the biosynthesis of scutellarein, a key bioactive flavonoid.

Introduction

Scutellarein is a flavone, a class of secondary metabolites found throughout the plant kingdom, with significant concentrations in the genus Scutellaria (skullcaps). It is the aglycone of scutellarin, its glucuronide conjugate. Both compounds have garnered considerable interest from researchers and drug development professionals due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Understanding the biosynthetic pathway of scutellarein is crucial for the metabolic engineering of plants and microorganisms to enhance its production for therapeutic applications.

This technical guide provides a comprehensive overview of the scutellarein biosynthesis pathway in plants, with a focus on Scutellaria baicalensis. It details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Scutellarein Biosynthesis Pathway

In plants, particularly in the genus Scutellaria, two distinct pathways contribute to the biosynthesis of flavonoids. The classic phenylpropanoid pathway, operating in the aerial parts of the plant, leads to the synthesis of 4'-hydroxyflavones like scutellarein. A second, more recently evolved pathway, specific to the roots of some Scutellaria species, produces 4'-deoxyflavones.

The Classic Phenylpropanoid Pathway to Scutellarein (Aerial Parts)

The biosynthesis of scutellarein begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. This pathway involves a series of enzymatic reactions to construct the basic C6-C3-C6 flavonoid skeleton.

The key enzymatic steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin, a flavanone.

-

Flavone Synthase (FNS): Introduces a double bond into the C-ring of naringenin to yield the flavone apigenin. In Scutellaria baicalensis, a flavone synthase II (FNSII-1) is involved in this step.[1]

-

Flavone 6-Hydroxylase (F6H): A cytochrome P450 enzyme (CYP82D family) that hydroxylates apigenin at the 6-position to produce scutellarein.[2]

-

UDP-glucuronosyltransferase (UGAT): Catalyzes the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the 7-hydroxyl group of scutellarein, forming scutellarin.[3]

References

- 1. Scutellaria baicalensis, the golden herb from the garden of Chinese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4′-Deoxyflavones in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Root-specific flavones and critical enzyme genes involved in their synthesis changes due to drought stress on Scutellaria baicalensis [frontiersin.org]

The Antioxidative Properties of Scutellaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutellaric acid, a prominent bioactive flavonoid primarily isolated from Scutellaria barbata and Erigeron breviscapus, has garnered significant scientific attention for its potent antioxidative properties. This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the antioxidant effects of this compound. The compound has been shown to mitigate oxidative stress in a variety of pathological conditions, including cerebral and myocardial ischemia-reperfusion injury, alcoholic liver disease, and diabetic cardiomyopathy. Its primary mechanisms involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and modulation of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway. This document synthesizes key findings from preclinical studies, presents quantitative data in a structured format, details common experimental protocols for assessing its antioxidant activity, and provides visual representations of the core signaling pathways.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical pathogenic factor in a multitude of human diseases. This compound (also known as Scutellarin) has emerged as a promising therapeutic agent due to its ability to counteract oxidative damage.[1][2] This flavonoid compound exerts its protective effects through multiple mechanisms, including direct ROS scavenging and, more significantly, the upregulation of endogenous antioxidant defense systems.[1][3] This guide aims to provide a comprehensive technical resource for researchers and drug development professionals investigating the antioxidative potential of this compound.

Mechanisms of Antioxidative Action

This compound's antioxidative effects are primarily mediated through the modulation of key signaling pathways that regulate cellular redox homeostasis.

Activation of the Nrf2/ARE Signaling Pathway

The Nrf2/antioxidant response element (ARE) pathway is a cornerstone of the cellular defense against oxidative stress.[2][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2.[2][5] Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription.

This compound has been shown to:

-

Promote Nrf2 Nuclear Translocation: Studies have demonstrated that this compound treatment leads to an increased accumulation of Nrf2 in the nucleus of cells subjected to oxidative stress.[2][4][6]

-

Upregulate Downstream Antioxidant Enzymes: The activation of Nrf2 by this compound results in the enhanced expression of heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), both of which play crucial roles in cellular protection against oxidative damage.[2][4][6][7]

-

Suppress Keap1 Expression: Some evidence suggests that this compound may also suppress the expression of Keap1, further promoting the activation of Nrf2.[7]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, and its activation has been linked to the modulation of the Nrf2 pathway. This compound has been found to activate this pathway, contributing to its antioxidative and cytoprotective effects.[6][7] It is proposed that this compound induces the phosphorylation of Akt, which in turn may facilitate the dissociation of Nrf2 from Keap1 and its subsequent nuclear translocation.[6][7] Inhibition of the PI3K/Akt pathway has been shown to block the this compound-induced nuclear translocation of Nrf2 and its downstream antioxidant effects.[6]

Direct ROS Scavenging and Enhancement of Endogenous Antioxidant Enzymes

In addition to modulating signaling pathways, this compound also exhibits direct ROS scavenging activity.[1][3] Furthermore, it consistently demonstrates the ability to enhance the activity of key endogenous antioxidant enzymes:

-

Superoxide Dismutase (SOD): this compound treatment has been shown to significantly increase SOD activity in various models of oxidative stress.[1][2][4][5]

-

Catalase (CAT): An increase in CAT activity following this compound administration has also been widely reported.[1][4][5]

-

Glutathione Peroxidase (GSH-Px): this compound enhances the activity of GSH-Px, a crucial enzyme in the detoxification of hydroperoxides.[4][5]

Concurrently, this compound treatment leads to a significant reduction in the levels of malondialdehyde (MDA), a key marker of lipid peroxidation.[2][4][5]

Quantitative Data on Antioxidative Effects

The following tables summarize the quantitative data from various preclinical studies investigating the antioxidative properties of this compound.

Table 1: In Vivo Studies

| Model System | Dosage of this compound | Key Findings | Reference |

| Acute Alcoholic Liver Injury in Mice | 10, 25, and 50 mg/kg (oral admin.) | Increased activity of SOD, CAT, and GSH-Px; Decreased MDA content. | [4][8] |

| Hypoxic-Ischemic Cerebral Injury in Rats | 20 and 60 mg/kg (intraperitoneal) | Significantly increased SOD and CAT activities and glutathione (GSH) levels in ischemic brain tissues. | [1] |

| Diabetic Cardiomyopathy in Mice | 10 and 20 mg/kg | Significantly ameliorated the decrease in SOD, CAT, and GSH-Px activities and the increase in MDA and ROS production. | [5] |

| Cerebral Ischemia/Reperfusion in Rats | 40 and 80 mg/kg | Alleviated oxidative stress. | [9] |

Table 2: In Vitro Studies

| Model System | Concentration of this compound | Key Findings | Reference |

| Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons | 25, 50, and 100 µM | Inhibited ROS generation. | [1] |

| Hypoxia/Reoxygenation (H/R) in Hepatocytes | Not specified | Decreased levels of ROS and MDA; Increased SOD activity. | [2] |

| Ethanol-treated HepG2 cells | 80 µmol/L | Increased protein levels of Nrf2 and HO-1. | [4] |

| Oxygen and Glucose Deprivation/Reoxygenation (OGD/R) in HT22 cells | Not specified | Promoted Nrf2 nuclear translocation, upregulated HO-1 expression, increased SOD activity, and inhibited ROS generation. | [6] |

Experimental Protocols

The following sections detail generalized protocols for key experiments used to evaluate the antioxidative properties of this compound.

Measurement of Antioxidant Enzyme Activity

4.1.1. Superoxide Dismutase (SOD) Activity Assay

This assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

-

Sample Preparation: Tissues are homogenized in an ice-cold buffer (e.g., 0.1 M Tris/HCl, pH 7.4) and centrifuged to obtain the supernatant. Cell lysates can be prepared similarly.

-

Reaction Mixture: A typical reaction mixture contains phosphate buffer, L-methionine, NBT, and EDTA.

-

Procedure: The sample (supernatant or lysate) is added to the reaction mixture. The reaction is initiated by the addition of riboflavin and exposure to light. The absorbance is measured at 560 nm.

-

Quantification: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

4.1.2. Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Sample Preparation: Similar to the SOD assay, tissue homogenates or cell lysates are prepared.

-

Procedure: The assay is initiated by adding the sample to a solution of H₂O₂ in phosphate buffer (pH 7.0). The rate of H₂O₂ decomposition is monitored by the decrease in absorbance at 240 nm.

-

Quantification: One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute at 25°C.

4.1.3. Glutathione Peroxidase (GSH-Px) Activity Assay

This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GSH-Px, coupled to the recycling of GSSG back to GSH by glutathione reductase.

-

Sample Preparation: Tissue homogenates or cell lysates are prepared.

-

Reaction Mixture: The mixture typically contains phosphate buffer, GSH, glutathione reductase, and NADPH.

-

Procedure: The reaction is initiated by the addition of a substrate (e.g., cumene hydroperoxide or H₂O₂). The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

-

Quantification: The activity is calculated based on the rate of NADPH consumption.

Measurement of Oxidative Stress Markers

4.2.1. Malondialdehyde (MDA) Assay (TBARS Assay)

This assay quantifies lipid peroxidation by measuring MDA, which reacts with thiobarbituric acid (TBA) to form a colored product.

-

Sample Preparation: Tissue homogenates or cell lysates are used.

-

Procedure: The sample is mixed with a TBA reagent and an acid (e.g., trichloroacetic acid). The mixture is heated (e.g., at 95°C for 60 minutes) to facilitate the reaction. After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at 532 nm.

-

Quantification: The MDA concentration is determined using a standard curve prepared with an MDA standard.

4.2.2. Reactive Oxygen Species (ROS) Assay using DCFH-DA

This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

-

Cell Culture: Cells are seeded in a multi-well plate and treated with this compound and an ROS-inducing agent.

-

Staining: The cells are incubated with a DCFH-DA working solution (e.g., in serum-free medium) at 37°C.

-

Measurement: After incubation, the cells are washed, and the fluorescence intensity is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualized with a fluorescence microscope.

-

Quantification: The fluorescence intensity is proportional to the intracellular ROS levels.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of proteins involved in the signaling pathways, such as Nrf2, Keap1, and HO-1.

-

Protein Extraction: Total protein or nuclear/cytosolic fractions are extracted from cells or tissues using appropriate lysis buffers.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-HO-1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

Caption: Nrf2/ARE signaling pathway activated by this compound.

Caption: General experimental workflow for assessing antioxidant properties.

Conclusion

This compound demonstrates robust antioxidative properties through a multi-faceted mechanism of action. Its ability to activate the Nrf2/ARE pathway, modulate PI3K/Akt signaling, and enhance the activity of endogenous antioxidant enzymes makes it a compelling candidate for further investigation in the context of oxidative stress-related diseases. The quantitative data presented in this guide underscore its efficacy in preclinical models. The standardized experimental protocols outlined provide a framework for researchers to further explore and validate the therapeutic potential of this promising natural compound. Future research should focus on clinical trials to translate these preclinical findings into effective therapies for human diseases.

References

- 1. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 2. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 3. IS129 | Glutathione Peroxidase (GSH-PX) Assay Kit CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 4. prometheusprotocols.net [prometheusprotocols.net]

- 5. nwlifescience.com [nwlifescience.com]

- 6. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]

- 7. Enzymatic Assay of Catalase (EC 1.11.1.6) [sigmaaldrich.com]

- 8. mmpc.org [mmpc.org]

- 9. assaygenie.com [assaygenie.com]

A Technical Guide to the Anti-Inflammatory Mechanisms of Scutellarin and Scutellarein

Audience: Researchers, scientists, and drug development professionals.

Abstract

Scutellarin and its aglycone, Scutellarein, are flavonoid compounds predominantly found in medicinal herbs of the Scutellaria and Erigeron genera. These molecules have garnered significant scientific interest due to their potent anti-inflammatory properties. This technical document provides an in-depth exploration of the molecular mechanisms underpinning these effects, focusing on the modulation of key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the inhibition of the NLRP3 inflammasome. This guide synthesizes quantitative data from various in vitro and in vivo studies and presents detailed experimental protocols to facilitate further research and development in this area.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. Scutellarin and its primary metabolite, Scutellarein, have demonstrated significant therapeutic potential by targeting the molecular drivers of inflammation. Their multi-target mechanism of action involves the suppression of pro-inflammatory mediators, inhibition of inflammatory cell infiltration, and reduction of oxidative stress. This guide details these core mechanisms to provide a comprehensive resource for researchers in pharmacology and drug discovery.

Core Anti-Inflammatory Signaling Pathways

Scutellarin and Scutellarein exert their anti-inflammatory effects primarily by interfering with three major signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. In an unstimulated state, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit to translocate to the nucleus and initiate gene transcription.

Scutellarein has been shown to suppress this activation by inhibiting the phosphorylation and degradation of IκBα. This action prevents the nuclear translocation of p65, thereby downregulating the expression of NF-κB target genes, including TNF-α, IL-1β, IL-6, iNOS, and COX-2.

Caption: Scutellarin inhibits the NF-κB pathway by preventing IKK activation and p65 translocation.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. Upon activation by stimuli like LPS, these kinases are phosphorylated, leading to the activation of transcription factors such as AP-1, which in turn promote the expression of inflammatory mediators.

Studies show that Scutellarein selectively inhibits the phosphorylation of JNK and ERK in LPS-stimulated macrophages, while having no significant effect on p38 phosphorylation. By downregulating the JNK and ERK signaling cascades, Scutellarein effectively reduces the production of pro-inflammatory cytokines and mediators.

Caption: Scutellarin selectively inhibits the phosphorylation of JNK and ERK in the MAPK pathway.

Suppression of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex in the cytoplasm that responds to cellular danger signals, including reactive oxygen species (ROS). Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.

Scutellarin has been found to inhibit the NLRP3 inflammasome pathway. This is achieved, in part, through its antioxidant properties, which reduce the generation of ROS, a key trigger for NLRP3 activation. By suppressing NLRP3, Scutellarin effectively decreases the maturation and release of IL-1β, a potent pyrogenic cytokine.

Caption: Scutellarin inhibits the NLRP3 inflammasome by reducing ROS and blocking its assembly.

Quantitative Data Summary

The anti-inflammatory efficacy of Scutellarin and Scutellarein has been quantified in numerous preclinical models. The following tables summarize key findings.

Table 1: In Vitro Anti-Inflammatory Effects

| Cell Line | Inducer | Compound | Concentration | Effect | Reference |

| RAW264.7 | LPS | Scutellarein | 200 µM | Inhibition of p-p65, p-IκBα, p-JNK, p-ERK | |

| RAW264.7 | LPS | Scutellarein | 100-200 µM | Significant reduction in iNOS expression | |

| BEAS-2B | LPS | Scutellarein | 12.5–50 µM | Significant reduction in intracellular ROS | |

| BEAS-2B | LPS | Scutellarein | 12.5–50 µM | Significant decrease in IL-6, CCL2, CXCL8 mRNA | |

| BMDM | LPS + ATP | Scutellarin | 50-200 µM | Dose-dependent reduction of Caspase-1 activation | |

| BMDM | LPS + ATP | Scutellarin | 100-200 µM | Dose-dependent reduction of mature IL-1β release |

Table 2: In Vivo Anti-Inflammatory Effects

| Animal Model | Inflammation Inducer | Compound/Dose | Effect | Reference |

| Mice | Carrageenan | Scutellaria Extract | 400-600 mg/kg | Significant decrease in paw swelling |

| Mice | Carrageenan | Scutellaria Extract | 400-600 mg/kg | Significant decrease in serum TNF-α, IL-1β, IL-6 |

| Rats | MIA-induced OA | SBE 300 mg/kg | Significant decrease in serum TNF-α, IL-1β, IL-6 | |

| Mice | LPS-induced ALI | Scutellarein 25-50 mg/kg | Significant decrease of IL-6, CCL2, TNF-α in BALF | |

| Mice | E. coli Sepsis | Scutellarin 100 mg/kg (oral) | Significantly improved survival rate | |

| Rats | Ligature-induced Periodontitis | SBE 100 mg/kg | Reduction of IL-1β, IL-6, IL-8, TNF-α mRNA in tissue |

SBE: Scutellaria baicalensis Extract; MIA: Monosodium iodoacetate; OA: Osteoarthritis; ALI: Acute Lung Injury; BALF: Bronchoalveolar Lavage Fluid.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe common protocols used to evaluate the anti-inflammatory properties of Scutellarin and Scutellarein.

In Vitro: LPS-Induced Inflammation in Macrophages (RAW264.7)

This model is used to assess the effects of a compound on inflammatory responses in vitro.

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of Scutellarin/Scutellarein (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for protein/cytokine analysis).

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.

-

Cytokine Analysis: Levels of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are collected for Western blotting to determine the expression and phosphorylation status of key signaling proteins (e.g., p-p65, IκBα, p-ERK).

In Vivo: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs in vivo.

-

Animals: Male Sprague-Dawley rats or Swiss Albino mice are used. Animals are acclimatized for at least one week before the experiment.

-

Grouping and Administration: Animals are randomly divided into groups: a negative control (vehicle), a positive control (e.g., Indomethacin, 10 mg/kg), and treatment groups receiving different doses of the test compound (e.g., Scutellarin). The compound is typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

-

Measurement of Paw Volume: Paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.

-

Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

-

Tissue Analysis (Optional): At the end of the experiment, paw tissue can be excised for histopathological analysis or to measure levels of inflammatory mediators like TNF-α, IL-1β, and myeloperoxidase (MPO).

Preliminary Cytotoxicity Screening of Scutellaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Scutellaric Acid, an oleanane-type triterpenoid isolated from Scutellaria barbata. Due to the limited publicly available data specifically on the cytotoxicity of this compound, this guide also incorporates methodologies and data from related oleanane-type triterpenoids to provide a robust framework for its evaluation as a potential anticancer agent.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid identified in the plant Scutellaria barbata, a herb used in traditional medicine. Triterpenoids of the oleanane skeleton are known for their diverse pharmacological activities, including anticancer properties. Preliminary studies on this compound and related compounds suggest a potential for cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action.

Quantitative Cytotoxicity Data

While comprehensive dose-response data for this compound is not widely available in peer-reviewed literature, preliminary screenings have been conducted. The following table summarizes the available cytotoxicity data for this compound and provides context with data from other structurally related oleanane-type triterpenoids.

| Compound | Cell Line | Assay | Endpoint | Result |

| This compound | Marc-145 | CPE | CC50 | 566.6 ± 2.6 µM |

| Oleanolic Acid | HepG2 (Liver) | Alamar Blue | IC50 | > 32 µmol/L (48h) |

| Oleanolic Acid | Caco-2 (Colon) | Alamar Blue | IC50 | > 32 µmol/L (48h) |

| Oleanolic Acid Derivative (OADP) | HepG2 (Liver) | MTT | IC50 | 0.14 µg/mL (72h) |

| Ardisiacrispin D (Oleanane Glycoside) | HeLa (Cervical) | MTT | IC50 | 9.5 ± 1.8 µM |

| Ardisiacrispin D (Oleanane Glycoside) | U87 MG (Glioblastoma) | MTT | IC50 | 2.2 ± 0.6 µM |

Note: The CC50 (50% cytotoxic concentration) value for this compound was determined in a study evaluating its antiviral activity, and thus may not be directly comparable to IC50 values from anticancer studies. Further research is required to establish the IC50 (50% inhibitory concentration) of this compound against a panel of human cancer cell lines.

Experimental Protocols

A standardized approach to assess the in vitro cytotoxicity of a novel compound like this compound is crucial for reproducible and comparable results. The following is a detailed protocol for the widely used MTT assay, adapted for the screening of triterpenoids.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound (or other test compound)

-

Selected human cancer cell lines (e.g., A549, MCF-7, PC-3, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 2 to 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound have not been elucidated, studies on other oleanane-type triterpenoids suggest that their cytotoxic effects are often mediated through the induction of apoptosis.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Triterpenoids have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a key regulator of this pathway.

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of caspase-8, which in turn can directly activate caspase-3 or cleave Bid to tBid, thereby engaging the intrinsic pathway.

The following diagrams illustrate the general workflow for cytotoxicity screening and the potential apoptotic signaling pathways that may be modulated by this compound.

Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.

Caption: Potential apoptotic signaling pathways modulated by this compound.

Conclusion and Future Directions

The preliminary data, although sparse, suggests that this compound may possess cytotoxic properties. This technical guide provides a foundational framework for conducting a thorough preliminary cytotoxicity screening of this compound. Future research should focus on:

-

Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

-

Investigating the underlying mechanisms of action, including its effects on apoptosis, cell cycle progression, and key signaling pathways.

-

Conducting in vivo studies to evaluate the anti-tumor efficacy and safety profile of this compound in animal models.

By systematically addressing these research questions, the potential of this compound as a novel anticancer agent can be fully elucidated.

The Solubility Profile of Scutellaric Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Scutellaric Acid, a triterpenoid of significant interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering available data, generalized experimental protocols, and insights into the compound's biological context.

Understanding this compound

This compound is a naturally occurring triterpenoid compound that has been isolated from various plant species, including those of the Scutellaria genus. Its complex structure contributes to its physicochemical properties, including its solubility, which is a critical parameter for its formulation into viable drug products.

Solubility of this compound

Despite extensive literature searches, quantitative solubility data for this compound in various organic solvents remains largely unavailable in published peer-reviewed articles and chemical databases. However, qualitative information suggests its solubility in a range of common laboratory solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[1] |

Note: The term "soluble" is based on information from chemical suppliers and indicates that the compound will dissolve in these solvents, but does not specify the concentration.

Experimental Protocol for Solubility Determination

Given the lack of specific published protocols for this compound, a general experimental methodology for determining the solubility of a sparingly soluble crystalline compound, such as a triterpenoid, is outlined below. This protocol is based on the widely used isothermal shake-flask method.

Objective

To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials and Apparatus

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, etc.) of analytical grade

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification

-

Volumetric flasks and other standard laboratory glassware

Procedure

-

Preparation of Solvent System: Prepare the desired solvent or solvent mixture.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a specific speed and temperature.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Accurately dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent in units such as mg/mL or mol/L.

Experimental Workflow

Biological Context: Signaling Pathways

The therapeutic potential of compounds from the Scutellaria genus is often linked to their interaction with key cellular signaling pathways. While specific studies on this compound are limited, research on the related compound Scutellarin and other flavonoids from Scutellaria indicates involvement of the PI3K-Akt and MAPK signaling pathways.[2][3][4][5][6][7][8][9] These pathways are crucial in regulating cell proliferation, survival, and inflammation.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a critical signaling cascade that promotes cell survival and growth. Its dysregulation is implicated in various diseases, including cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a variety of stimuli, including stress and growth factors. It plays a central role in inflammation, cell proliferation, differentiation, and apoptosis.

Conclusion

While quantitative solubility data for this compound is currently limited in the public domain, this guide provides a foundation for researchers by consolidating available qualitative information and presenting a standardized protocol for its experimental determination. The elucidation of its solubility profile is a critical step in unlocking the full therapeutic potential of this promising natural compound. Further research into its specific interactions with key signaling pathways will continue to shed light on its mechanisms of action and guide future drug development efforts.

References

- 1. This compound | CAS:102919-76-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. Combined Scutellarin and C18H17NO6 Imperils the Survival of Glioma: Partly Associated With the Repression of PSEN1/PI3K-AKT Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scutellarin alleviates microglia-mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3 β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Mechanism of Scutellaria baicalensis Georgi Efficacy against Oral Squamous Cell Carcinoma Based on Network Pharmacology and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF- κ B and MAPK in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Scutellaric Acid: A Technical Whitepaper on a Novel Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scutellaric Acid is a naturally occurring oleanane-type triterpenoid that represents a potential, yet underexplored, avenue for therapeutic innovation. First identified in Scutellaria rivularis, its structural similarity to other bioactive triterpenoids, such as oleanolic acid, suggests a range of pharmacological activities that warrant further investigation. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its physicochemical properties, and detailed experimental protocols for its isolation and characterization. In the absence of extensive specific research on this compound, this document also explores the well-documented biological activities and signaling pathways of closely related oleanane triterpenoids to provide a predictive framework for its potential therapeutic applications, particularly in oncology and inflammatory diseases. All hypothetical information based on related compounds is clearly delineated to ensure scientific accuracy.

Discovery and Historical Context

This compound was first isolated and identified in 1988 by Kuo, Lin, and Lee from Scutellaria rivularis, a plant belonging to the Lamiaceae family. Its structure was elucidated as an oleanane-type triterpene, distinguishing it from the more commonly studied flavonoids, such as scutellarin, found in the Scutellaria genus. While the Scutellaria genus has a long history in traditional medicine for treating a variety of ailments, including inflammation and cancer, the specific contribution of this compound to these therapeutic effects has not been extensively studied.[1][2] Its discovery added to the growing body of evidence that the Lamiaceae family is a rich source of bioactive triterpenoids.[1]

Physicochemical Properties

This compound is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₄. Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₄ | PubChem |

| Molecular Weight | 472.7 g/mol | PubChem |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | PubChem |

| CAS Number | 102919-76-6 | PubChem |

| Predicted LogP | 6.8 | PubChem |

Experimental Protocols

General Protocol for Isolation of Triterpenoid Acids from Plant Material

The following is a generalized protocol for the isolation of oleanane-type triterpenoid acids, like this compound, from plant matrices. This protocol is based on standard phytochemical techniques.[3][4][5]

1. Extraction:

- Air-dry and pulverize the plant material (e.g., leaves, stems, or roots of Scutellaria species).

- Perform exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature or under reflux.

- Concentrate the crude extract under reduced pressure to yield a viscous residue.

2. Solvent Partitioning:

- Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). Triterpenoid acids are typically found in the less polar fractions like chloroform and ethyl acetate.

3. Column Chromatography:

- Subject the bioactive fraction (e.g., the chloroform extract) to column chromatography on silica gel.

- Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

- Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with a suitable spray reagent (e.g., Liebermann-Burchard reagent, which is characteristic for triterpenoids).

4. Purification:

- Combine fractions containing the compound of interest.

- Perform further purification using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

start [label="Dried Plant Material"];

extraction [label="Solvent Extraction\n(Methanol/Ethanol)"];

partitioning [label="Solvent-Solvent Partitioning\n(e.g., Hexane, Chloroform, Ethyl Acetate)"];

column_chroma [label="Silica Gel Column Chromatography"];

purification [label="Further Purification\n(Prep-HPLC, Recrystallization)"];

pure_compound [label="Pure this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> extraction;

extraction -> partitioning;

partitioning -> column_chroma;

column_chroma -> purification;

purification -> pure_compound;

}

Structure Elucidation

The structure of an isolated triterpenoid like this compound is typically determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number and types of protons in the molecule.

-

¹³C-NMR: Shows the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. The characteristic signals for the oleanane skeleton, including the double bond between carbons 12 and 13, and the positions of hydroxyl and carboxylic acid groups, are determined through these analyses.[6][7]

-

Biological Activities and Therapeutic Potential (Based on Related Oleanane Triterpenoids)

While specific biological data for this compound is limited, the activities of other oleanane-type triterpenes are well-documented and provide a strong basis for predicting its potential therapeutic applications.

Cytotoxic and Anti-Cancer Activity

Oleanolic acid and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[8][9] These compounds can induce apoptosis (programmed cell death) and autophagy in cancer cells.[8] The cytotoxic activities of some oleanane triterpenoids are summarized below.

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Oleanolic Acid Derivative | MCF-7 (Breast Cancer) | 18.41 | [10] |

| Oleanolic Acid Derivative | A549 (Lung Cancer) | >50 | [11] |

| Oleanolic Acid Derivative | HepG2 (Liver Cancer) | >50 | [11] |

Anti-Inflammatory Activity

Pentacyclic triterpenes are known to possess potent anti-inflammatory properties.[12] Oleanolic acid and its derivatives can inhibit the production of pro-inflammatory mediators. The anti-inflammatory effects of extracts containing oleanane triterpenoids have been demonstrated in various in vivo models, such as carrageenan-induced paw edema.[13]

Potential Signaling Pathways (Hypothetical)

Based on the known mechanisms of oleanolic acid and its derivatives, this compound may modulate several key signaling pathways implicated in cancer and inflammation.[8][12] These include:

-

NF-κB Pathway: Oleanolic acid derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory and pro-survival genes.[12]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Oleanolic acid and its derivatives can inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[8]

-

MAPK Pathways (ERK, JNK, p38): These pathways are involved in cellular responses to stress and can regulate apoptosis. Oleanolic acid derivatives have been shown to modulate MAPK signaling.[8]

Conclusion and Future Directions

This compound is a distinct triterpenoid from the Scutellaria genus with a chemical structure that suggests significant therapeutic potential. While research directly focused on this compound is currently sparse, the extensive data on related oleanane-type triterpenes provide a strong rationale for further investigation. Future research should prioritize the following:

-

Biological Screening: A comprehensive evaluation of the cytotoxic, anti-inflammatory, and other biological activities of purified this compound.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Assessment of the therapeutic potential of this compound in animal models of cancer and inflammatory diseases.

-

Synthesis of Derivatives: Exploration of synthetic modifications to the this compound scaffold to enhance its potency and pharmacokinetic properties.

The development of a robust research program focused on this compound could unlock a new class of therapeutic agents derived from a well-established medicinal plant genus.

References

- 1. Harnessing Oleanolic Acid and Its Derivatives as Modulators of Metabolic Nuclear Receptors [mdpi.com]

- 2. Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. jocpr.com [jocpr.com]

- 6. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Triterpenoids from Lansium domesticum Corr. cv kokossan and Their Cytotoxic Activity [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

Spectroscopic and Biological Profile of Scutellaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Scutellaric Acid, a naturally occurring triterpenoid. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a compound identified as 3β,12α-dihydroxyolean-28,13β-olide, which is structurally analogous to this compound. This data is crucial for the identification and characterization of this class of compounds.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: ¹³C NMR Data of a this compound Analogue (100 MHz, CDCl₃) [1]

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 38.8 | 16 | 23.9 |

| 2 | 27.2 | 17 | 44.5 |

| 3 | 78.8 | 18 | 42.0 |

| 4 | 38.9 | 19 | 44.7 |

| 5 | 55.2 | 20 | 31.5 |

| 6 | 18.5 | 21 | 34.1 |

| 7 | 33.2 | 22 | 33.9 |

| 8 | 39.4 | 23 | 28.0 |

| 9 | 42.3 | 24 | 15.3 |

| 10 | 36.4 | 25 | 16.3 |

| 11 | 21.2 | 26 | 17.7 |

| 12 | 76.3 | 27 | 27.4 |

| 13 | 90.6 | 28 | 180.0 |

| 14 | 51.1 | 29 | 28.7 |

| 15 | 28.0 | 30 | 18.6 |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number, type, and connectivity of protons in the molecule.

Table 2: ¹H NMR Data of a this compound Analogue (400 MHz, CDCl₃) [1]

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 3α-H | 3.21 | dd | 5, 11.2 |

| 12β-H | 3.88 | m | |

| Me-24 | 0.77 | s | |

| Me-25 | 0.87 | s | |

| Me-23 | 0.89 | s | |

| Me-26 | 0.97 | s | |

| Me-29 | 0.98 | s | |

| Me-27 | 1.14 | s | |

| Me-30 | 1.30 | s |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is essential for confirming its identity.

Table 3: Mass Spectrometry Data (EI-MS) of a this compound Analogue [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 473 | 17 | [M+H]⁺ |

| 217 | 50 | |

| 206 | 68 | |

| 189 | 100 | |

| 147 | 53 | |

| 119 | 65 | |

| 105 | 60 | |

| 78 | 51 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation: The purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the solvent or TMS signal.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction: A dilute solution of the purified compound in a volatile organic solvent (e.g., methanol, chloroform) is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization source.

Acquisition Parameters:

-

Ionization Energy: Typically 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scanned over a range appropriate for the expected molecular weight (e.g., m/z 50-600).

-

Scan Speed: Dependent on the instrument and resolution required.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

Biological Signaling Pathways

While specific studies on the biological activities of this compound are limited, compounds from the Scutellaria genus, particularly flavonoids and triterpenoids, are well-documented for their anti-inflammatory and antioxidant properties.[2][3][4][5][6][7][8][9] These effects are often mediated through the modulation of key signaling pathways. Based on the activities of structurally related compounds, this compound is likely to interact with the following pathways.

Anti-Inflammatory Signaling Pathways

Compounds from Scutellaria have been shown to inhibit pro-inflammatory responses by targeting central signaling cascades.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Anti-oxidative and DNA protecting effects of flavonoids-rich Scutellaria lateriflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of phenolic compounds from the whole plant of Scutellaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Use of Chinese Skullcap (Scutellaria baicalensis) and Its Extracts for Sustainable Animal Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective and therapeutic effects of Scutellaria baicalensis and its main active ingredients baicalin and baicalein against natural toxicities and physical hazards: a review of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Anti-Inflammatory and Antioxidant Constituents from Scutellaria baicalensis Using LC-MS Coupled with a Bioassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. jkom.org [jkom.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Scutellaric Acid from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellaric acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidative and anti-inflammatory activities[1]. Found in various plant species, particularly within the Scutellaria (Skullcap) genus, efficient extraction and purification of this compound are crucial for further pharmacological investigation and drug development[2][3]. This document provides a comprehensive overview of the methodologies for extracting, purifying, and quantifying this compound from plant materials. The protocols outlined are a synthesis of established techniques for triterpenoid acids and related compounds from plant matrices.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective extraction and purification strategy.